1-Ethyl-4-(phenylthio)pyridinium iodide
Description
Contextual Significance of Pyridinium (B92312) Salts in Advanced Organic Synthesis
Pyridinium salts are a venerable class of heterocyclic compounds that continue to play a crucial role in the advancement of organic synthesis. rsc.org As quaternized derivatives of pyridine (B92270), they possess a positively charged nitrogen atom, which fundamentally alters their chemical reactivity compared to the neutral parent heterocycle. This charge makes them valuable as synthetic intermediates, catalysts, and functional materials. researchgate.netclockss.org
In organic synthesis, pyridinium salts are widely employed as:
Versatile Intermediates: They serve as precursors to a variety of other nitrogen-containing heterocycles. Their reactivity allows for functionalization of the pyridine ring, which can then be transformed into more complex scaffolds like piperidines and other alkaloids. researchgate.net
Catalysts: Many pyridinium salts, particularly those with long alkyl chains, function as phase-transfer catalysts (PTCs), facilitating reactions between reagents in immiscible phases (e.g., aqueous and organic). nih.gov This is a cornerstone of green chemistry, often increasing reaction rates and yields while avoiding harsh solvents.
Reagents for Functional Group Transfer: Specially designed pyridinium salts can act as reagents for transferring functional groups. For instance, they have been developed for use in fluorination reactions and as radical precursors in cross-coupling reactions. researchgate.net
Biologically Active Scaffolds: The pyridinium motif is a privileged structure found in numerous natural products and pharmaceuticals. rsc.orgresearchgate.net This has driven extensive research into synthesizing novel derivatives as potential anti-microbial, anti-cancer, and anti-cholinesterase agents. rsc.orgresearchgate.net Their cationic nature often plays a key role in their interaction with biological targets. nih.govresearchgate.net
Unique Aspects of Organosulfur Chemistry within Pyridinium Systems
The incorporation of a sulfur atom, specifically as a phenylthio group, into the pyridinium framework introduces unique chemical properties and reactivity pathways. Organosulfur chemistry is vast, and when combined with the electrophilic nature of the pyridinium ring, it opens up specialized avenues for synthesis and application.
The phenylthio substituent in 1-Ethyl-4-(phenylthio)pyridinium iodide can be expected to influence the system in several ways:
Reactive Handle for Further Synthesis: The sulfur atom itself is a site for chemical modification. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, creating new functional groups with different electronic and steric properties.
Precursor to Complex Heterocycles: The combination of a sulfur nucleophile/leaving group with a pyridinium ring is a powerful tool in heterocyclic synthesis. For example, pyridinium 1,4-zwitterionic thiolates, which are related structures, act as versatile 1,3- or 1,5-dipoles in cycloaddition reactions to build complex sulfur-containing scaffolds like 1,4-oxathiins. nih.gov
Enhanced Biological Activity: The introduction of thioalkyl or thioaryl groups to pyridine and related heterocycles is a known strategy for generating or enhancing biological activity. Research on various thioalkyl derivatives of pyridine has revealed significant anticonvulsant, anxiolytic, and antidepressant effects. nih.gov Furthermore, pyridinium oximes are recognized as potent agents for the cleavage of thioesters, a process termed thioesterolysis, highlighting the unique reactivity imparted by the interplay of these two moieties. researchgate.netnih.govnih.gov
Current Research Landscape and Identified Knowledge Gaps for this compound
While the broader classes of pyridinium salts and organosulfur compounds are extensively studied, the specific compound this compound is not widely represented in dedicated academic journal articles. The current understanding of its potential is therefore largely inferred from research on analogous structures.
The research landscape for structurally related compounds is active and focused on several key areas:
Catalysis: Quaternary ammonium (B1175870) salts, including pyridinium salts, are well-established as phase-transfer catalysts. nih.gov The specific efficacy of this compound in this role, and how the phenylthio group might influence its catalytic activity, remains an area for detailed investigation.
Medicinal Chemistry: There is significant interest in the biological activities of substituted pyridinium salts and organosulfur compounds. researchgate.netnih.gov Studies on thioalkyl pyridine derivatives show a range of psychotropic and neurotropic effects, while cationic pyridinium structures are frequently investigated for antimicrobial properties. nih.govnih.gov The specific biological profile of this compound has not been thoroughly characterized in the literature.
Synthetic Methodology: The development of novel synthetic routes using versatile building blocks is a constant goal in organic chemistry. The reactivity of related compounds like pyridinium thiolates suggests that this compound could serve as a valuable precursor in the synthesis of novel heterocyclic systems. nih.govresearchgate.net
The primary knowledge gap is the lack of specific, empirical data on this compound. While its behavior can be predicted based on chemical principles, there is a need for dedicated studies to quantify its catalytic performance, screen for a full spectrum of biological activities, and explore its unique synthetic utility.
Scope and Objectives of Academic Inquiry into this compound
To address the identified knowledge gaps, a focused academic inquiry into this compound is warranted.
The scope of such an inquiry would be the systematic synthesis, characterization, and application-oriented investigation of the compound. This would bridge the gap between the general understanding of pyridinium and organosulfur chemistry and the specific, unique properties of this particular molecule.
The primary objectives of this research would be:
To develop and optimize high-yield synthetic protocols for this compound, ensuring its accessibility for further study.
To quantitatively evaluate its catalytic activity , particularly as a phase-transfer catalyst, in a series of benchmark organic reactions to determine its efficiency and scope compared to existing catalysts.
To conduct a comprehensive screening of its biological activities , including antimicrobial (antibacterial and antifungal) assays and preliminary neurotropic evaluations, based on the activities observed in structurally similar compounds. nih.govnih.gov
To explore its utility as a synthetic building block , investigating the reactivity of the phenylthio group (e.g., via oxidation) and the pyridinium ring (e.g., via nucleophilic addition or as a leaving group) to create novel and potentially valuable chemical entities.
This focused investigation would move this compound from a compound known primarily through chemical catalogs to a well-characterized tool for potential use in catalysis, medicine, and advanced organic synthesis.
Structure
3D Structure of Parent
Properties
CAS No. |
63512-52-7 |
|---|---|
Molecular Formula |
C13H14INS |
Molecular Weight |
343.23 g/mol |
IUPAC Name |
1-ethyl-4-phenylsulfanylpyridin-1-ium;iodide |
InChI |
InChI=1S/C13H14NS.HI/c1-2-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12;/h3-11H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
KDAYPDWBPIWATK-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)SC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Advances for 1 Ethyl 4 Phenylthio Pyridinium Iodide
Historical Development of Pyridinium (B92312) Salt Synthesis
The journey to synthesizing complex pyridinium salts is rooted in the fundamental methods developed for creating the pyridine (B92270) ring itself. Landmark discoveries in the late 19th and early 20th centuries, such as the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924), provided the foundational chemistry for accessing the core pyridine scaffold from acyclic precursors. acsgcipr.org These methods were crucial for producing a wide range of simple pyridines, which serve as the primary starting materials for more complex derivatives.
A significant advancement in the direct synthesis of pyridinium salts came with the exploration of pyrylium (B1242799) salts. rsc.org First reported in the early 20th century, the synthetic utility of pyrylium salts as precursors to pyridinium salts became widely recognized by the 1960s. Pyrylium salts react readily with primary amines to yield the corresponding N-substituted pyridinium salts, a transformation that offered a powerful and direct route to these charged heterocyclic compounds. acs.org Over the decades, the synthesis of pyridinium salts has expanded to include a vast array of methods, reflecting their importance in natural products, pharmaceuticals, and materials science. rsc.orgnih.gov
Direct and Indirect Synthetic Routes to 1-Ethyl-4-(phenylthio)pyridinium Iodide
The synthesis of this compound requires two key transformations: the introduction of a phenylthio group at the C4 position of the pyridine ring and the quaternization of the ring nitrogen with an ethyl group. The sequence of these steps defines the primary synthetic routes.
Route A: Thioetherification followed by Quaternization. This is often the more common approach, where 4-(phenylthio)pyridine is first synthesized and subsequently N-alkylated.
Route B: Quaternization followed by Thioetherification. In this route, pyridine is first converted to a 1-ethylpyridinium salt, which is then functionalized at the C4 position. This approach requires activation of the C4 position by the N-alkylation.
The choice of route depends on the availability of starting materials, desired regioselectivity, and reaction efficiency.
Achieving substitution specifically at the C4 position of the pyridine ring is a significant chemical challenge due to the electronic nature of the heterocycle. nih.gov The electron-withdrawing nitrogen atom deactivates the ring towards electrophilic substitution and directs nucleophilic attack primarily to the C2 and C4 positions. Direct C-H functionalization at the C4 position is difficult and often results in mixtures of isomers. nih.govresearchgate.net
To overcome this, several regioselective strategies have been developed:
Use of Pre-functionalized Pyridines: The most straightforward method involves starting with a pyridine already substituted at the C4 position with a good leaving group, such as a halogen (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine). The subsequent nucleophilic aromatic substitution (SNAr) with a thiophenol anion allows for precise installation of the phenylthio group at the desired location. researchgate.net
Directed Metalation: This strategy uses a directing group on the pyridine ring to guide a metalating agent (like an organolithium reagent) to a specific adjacent position. While highly effective for C2 or C3 functionalization, C4 functionalization via this method is less direct. eurekaselect.com
Minisci Reaction Variants: For radical-based functionalization, the classic Minisci reaction often favors the C2 and C4 positions. Recent advances have introduced blocking groups that can be temporarily installed on the nitrogen to selectively direct incoming radicals to the C4 position, providing a powerful tool for regiocontrol. nih.govchemrxiv.org
The formation of the crucial carbon-sulfur bond can be achieved through several mechanistic pathways. researchgate.netresearcher.life
Nucleophilic Aromatic Substitution (SNAr): This is a common mechanism when using a 4-halopyridine precursor. The reaction proceeds via the attack of a sulfur nucleophile (e.g., sodium thiophenoxide) on the C4 carbon, forming a negatively charged Meisenheimer intermediate. The subsequent expulsion of the halide leaving group restores the aromaticity of the ring and yields 4-(phenylthio)pyridine. The reaction is often facilitated by the electron-withdrawing nature of the pyridine nitrogen.
Radical Pathways: Modern synthetic methods have employed radical mechanisms for C-S bond formation. This can involve the reaction of an N-activated pyridinium salt with a sulfur-radical source. For instance, C-H thionation can be achieved through the reaction of quaternary azinium salts with elemental sulfur and a base, proceeding through either a radical or carbene mechanism. researchgate.net
Transition-Metal-Free C-H Functionalization: Recent progress has focused on methods that avoid pre-functionalizing the pyridine ring. researchgate.net These can involve the deoxygenative functionalization of pyridine-N-oxides, where the N-oxide group activates the ring for reaction with thiols in the presence of an activating agent like p-toluenesulfonyl chloride. researchgate.net
The final step in Route A, or the initial step in Route B, is the quaternization of the pyridine nitrogen. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. ucla.edu The lone pair of electrons on the basic nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, in this case, ethyl iodide. researchgate.net
The reaction is typically performed by heating the pyridine derivative with an excess of ethyl iodide in a polar aprotic solvent such as acetonitrile, ethanol, or dimethylformamide (DMF). nih.gov The product, being an ionic salt, often precipitates from the reaction mixture upon cooling, simplifying its isolation. The kinetics of this reaction are well-studied and are influenced by the steric hindrance around the nitrogen atom and the electronic properties of substituents on the pyridine ring. rsc.orgacs.org
Optimization of Reaction Parameters and Yield Enhancement Techniques
Maximizing the efficiency of the synthesis of this compound involves careful optimization of various reaction parameters. Traditional optimization relies on systematically varying one factor at a time, such as temperature, solvent, or concentration. ucla.edu However, modern approaches employ more sophisticated techniques for rapid and efficient optimization.
Bayesian optimization platforms have been successfully implemented to simultaneously optimize for multiple objectives, such as reaction yield and production rate (space-time yield). ucla.edursc.org For the synthesis of pyridinium salts, parameters including temperature, residence time, and reactant stoichiometry are key variables. ucla.edu
Key optimization strategies include:
Solvent Choice: Polar aprotic solvents are generally preferred for quaternization reactions as they can stabilize the charged transition state of the SN2 reaction.
Temperature and Reaction Time: Higher temperatures generally increase the reaction rate. Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes while often improving yields compared to conventional heating. ucla.edu
Stoichiometry: Using a slight excess of the alkylating agent (ethyl iodide) can help drive the quaternization reaction to completion.
The table below summarizes typical parameters and their effects on pyridinium salt synthesis.
| Parameter | Condition | Effect on Yield/Rate | Rationale |
| Temperature | 100-140 °C | Increased rate | Provides sufficient activation energy for the SN2 reaction. Higher temperatures can lead to decomposition. ucla.edu |
| Solvent | Acetonitrile, DMF | High yield | Polar aprotic solvents stabilize the charged transition state without solvating the nucleophile excessively. |
| Reactant Ratio | 1.2 - 1.5 equiv. Alkyl Iodide | High conversion | Le Chatelier's principle; drives the equilibrium towards the product side. |
| Method | Continuous Flow | High throughput | Enables precise control over temperature and residence time, improving consistency and rate. ucla.eduresearchgate.net |
| Method | Microwave Irradiation | Drastically reduced time | Efficiently delivers energy to the polar reactants, accelerating the reaction. ucla.edu |
Scalability Considerations for this compound Synthesis
Transitioning the synthesis from a laboratory benchtop scale to industrial production requires careful consideration of safety, cost, and efficiency. Traditional batch processing, while straightforward for small-scale synthesis, presents challenges for scalability, including issues with heat transfer, mixing, and consistent product quality. ucla.edu
A significant advance in addressing these challenges is the adoption of continuous flow chemistry . acs.orgucla.eduresearchgate.net In a flow process, reactants are continuously pumped through a heated reactor coil. This methodology offers several advantages for the synthesis of pyridinium salts:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature, preventing hotspots and minimizing side reactions. researchgate.net
Improved Safety: The small volume of reactants within the reactor at any given time significantly reduces the risks associated with handling reactive chemicals.
Increased Throughput and Consistency: Once optimized, a flow system can operate continuously to produce large quantities of product with high consistency and reproducibility. ucla.edu
Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps, where the output of one reactor is fed directly into the next, eliminating the need for intermediate isolation and purification, which saves time and resources. acs.org
The synthesis of pyridinium salts has been successfully adapted to flow systems, demonstrating the potential for producing these compounds more efficiently and on a larger scale than traditional batch methods. acs.orgucla.edu This makes continuous flow a highly attractive strategy for the scalable synthesis of this compound. acs.org
Chemical Reactivity and Mechanistic Studies of 1 Ethyl 4 Phenylthio Pyridinium Iodide
Nucleophilic and Electrophilic Reactivity Profiles of the Pyridinium (B92312) Core
The chemical behavior of 1-Ethyl-4-(phenylthio)pyridinium iodide is largely dictated by the electrophilic nature of its pyridinium core. The quaternization of the nitrogen atom by an ethyl group results in a positively charged, electron-deficient aromatic ring. This electronic characteristic makes the pyridinium ring highly susceptible to attack by nucleophiles.
Key reactivity profiles include:
Nucleophilic Substitution: The iodide counter-ion is a good leaving group and can be readily replaced by other nucleophiles in substitution reactions. smolecule.com
Nucleophilic Addition to the Ring: The electron-deficient nature of the pyridinium ring facilitates nucleophilic addition, particularly at the C2 and C6 positions (ortho to the nitrogen). This can lead to the formation of dihydropyridine (B1217469) derivatives or initiate ring-opening pathways.
Ring-Opening Reactions: Under certain conditions, strong nucleophiles can attack the pyridinium ring, leading to cleavage and the formation of intermediates like Zincke imines. smolecule.com These pathways provide a route to highly functionalized, non-aromatic structures. smolecule.com
The compound's reactivity can be summarized in the following table:
| Reaction Type | Description | Reactivity Site |
| Nucleophilic Substitution | The iodide anion is displaced by other nucleophiles. | Counter-ion |
| Nucleophilic Addition | Nucleophiles attack the electron-poor aromatic ring. | C2, C6, C4 positions of the pyridinium ring |
| Oxidation | The sulfur atom of the phenylthio group is oxidized. smolecule.com | Phenylthio moiety |
| Radical Addition | Radical species add to the pyridinium ring system. smolecule.com | C3 position of the pyridinium ring |
Influence of the Phenylthio Moiety on Electronic and Steric Effects
The phenylthio group at the C4 position significantly modulates the reactivity of the pyridinium core through a combination of electronic and steric effects.
Steric Effects: The phenylthio group is sterically bulky. This steric hindrance can direct incoming reagents to less hindered positions on the pyridinium ring. While steric effects can sometimes have a modest impact compared to electronic effects academicjournals.orgresearchgate.net, they play a critical role in controlling the approach of nucleophiles or reagents, especially those that are themselves large. nih.gov This can influence the regioselectivity of reactions, potentially favoring attack at the C2/C6 positions over the more sterically encumbered C3/C5 positions.
Reaction Kinetics and Thermodynamic Analysis of Transformations Involving this compound
Detailed kinetic and thermodynamic data for transformations specifically involving this compound are not extensively reported in the literature. However, analysis of related systems provides insight into the factors governing its reaction rates and equilibria.
For instance, in a radical-mediated C3-selective thiolation of a related N-activated pyridinium salt, density functional theory (DFT) calculations determined the rate-limiting step to be the electrophilic radical addition to the pyridinium ring. smolecule.com This step was calculated to have a free energy barrier of 13.1 kcal/mol, indicating a moderately fast reaction under the specified conditions. smolecule.com
The kinetics of nucleophilic substitution at the ethyl group would be expected to follow S_N2 principles. The relative reactivity for such reactions is heavily dependent on the nature of the nucleophile and the solvent. rsc.org Studies comparing the reactivity of methyl iodide and ethyl iodide show that steric hindrance in the ethyl group generally leads to slower reaction rates compared to the methyl analogue. rsc.org
General factors influencing the kinetics and thermodynamics include:
Leaving Group Ability: The iodide ion is an excellent leaving group, facilitating nucleophilic substitution reactions.
Solvent Effects: Polar solvents can stabilize the charged pyridinium salt and any charged intermediates or transition states, thereby influencing reaction rates.
Temperature: As with most chemical reactions, higher temperatures would increase the reaction rate, as seen in related thiolation reactions performed at 80°C. smolecule.com
Proposed Reaction Mechanisms for Complex Rearrangements and Derivatizations
Several reaction mechanisms have been proposed for the derivatization of the this compound scaffold.
Radical-Mediated Thiolation: A prominent mechanism for the functionalization of pyridinium salts involves radical pathways. For C3-selective thiolation, the proposed mechanism proceeds as follows:
Radical Formation: A phenylthiol radical is generated from a suitable precursor. smolecule.com
Radical Addition: The electrophilic radical adds to the C3 position of the N-activated pyridinium ring. smolecule.com
Rearomatization: The resulting intermediate undergoes rearomatization to yield the final thiolated product. smolecule.com This pathway is distinct from traditional Minisci reactions and is supported by radical inhibition studies. smolecule.com
Nucleophilic Ring-Opening via Zincke Intermediate: The reaction of N-activated pyridinium salts with nucleophiles can proceed through a nucleophilic ring-opening mechanism. smolecule.com
Nucleophilic Attack: A nucleophile attacks the pyridinium ring, leading to ring opening.
Formation of Zincke Imine: A key intermediate, a Zincke imine, is formed. smolecule.com
Further Reaction: This highly reactive intermediate can then undergo further transformations, such as cyclization or reaction with other species, to form a variety of functionalized products. smolecule.com
Oxidation of the Phenylthio Group: The sulfur atom in the phenylthio moiety can be oxidized to form sulfoxides or sulfones. smolecule.com This transformation typically involves reacting the compound with an oxidizing agent like a peroxy acid. This derivatization alters the electronic properties of the substituent, making it strongly electron-withdrawing.
Role as a Leaving Group Precursor or Activating Agent
The this compound structure possesses features that allow it to function as both an activating agent and a precursor to a leaving group.
Activating Agent: The permanent positive charge on the quaternized nitrogen atom strongly withdraws electron density from the aromatic ring. This activation makes the ring highly susceptible to nucleophilic aromatic substitution. The electron-poor nature of the ring facilitates the addition of nucleophiles, which is the initial step in many substitution and ring-transformation reactions. smolecule.com N-activation is a common strategy to increase the reactivity of pyridine (B92270) rings toward various transformations. smolecule.com
Leaving Group Precursor: While the entire pyridinium ring is not typically considered a leaving group in the same vein as halides or tosylates, the quaternized pyridine moiety can function as an excellent leaving group in certain contexts, such as in the final step of the Chichibabin reaction or in nucleophilic aromatic substitution reactions where it is displaced by a strong nucleophile. More commonly, substituents on the ring can be displaced, with the pyridinium structure activating them for departure. Furthermore, the iodide ion itself is a well-established leaving group in nucleophilic substitution reactions. nih.gov The reactivity of common leaving groups often follows the trend where perfluoroalkane sulfonates are significantly more reactive than halides like iodide. nih.govnih.gov
The following table provides a qualitative comparison of the reactivity of common leaving groups.
| Leaving Group | General Reactivity |
| Trifluoromethanesulfonate (TfO⁻) | Excellent |
| p-Toluenesulfonate (TsO⁻) | Very Good |
| Methanesulfonate (MsO⁻) | Good |
| Iodide (I⁻) | Good |
| Bromide (Br⁻) | Moderate |
| Chloride (Cl⁻) | Fair |
Specialized Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Records
A comprehensive search for specific experimental data on the chemical compound this compound (CAS Number 63512-52-7) has found no publicly available detailed spectroscopic or crystallographic analyses. Consequently, the creation of a scientifically accurate article adhering to the requested advanced characterization outline is not possible at this time.
While general information regarding the synthesis and potential applications of this compound exists, the specific, in-depth research findings required for the outlined sections on high-resolution NMR, vibrational spectroscopy, and single-crystal X-ray diffraction are not present in the surveyed scientific literature. The required data, including multi-dimensional NMR for connectivity, heteronuclear NMR for iodine and sulfur environments, FT-IR and Raman functional group signatures, and precise solid-state structure from X-ray diffraction, appears to be unpublished or contained within proprietary databases.
The requested article structure is as follows:
Advanced Spectroscopic and Structural Characterization of this compound 4.1. High-Resolution Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture and Dynamics 4.1.1. Multi-Dimensional NMR Techniques for Connectivity and Conformation 4.1.2. Heteronuclear NMR for Iodine and Sulfur Environments 4.2. Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Signatures and Intermolecular Interactions 4.3. Single Crystal X-ray Diffraction for Precise Solid-State Structure and Packing Analysis 4.3.1. Analysis of Hydrogen Bonding and Supramolecular Assemblies 4.3.2. Investigating Cation-Anion Interactions with Iodide
Without access to primary research data detailing these specific analyses for this compound, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and factual reporting. Information on related compounds, such as 1-methyl-4-(phenylthio)pyridinium iodide, is available but cannot be substituted to describe the subject compound accurately.
Therefore, the article focusing solely on the advanced spectroscopic and structural characterization of this compound cannot be generated as requested due to the absence of the necessary foundational scientific data.
Advanced Spectroscopic and Structural Characterization of 1 Ethyl 4 Phenylthio Pyridinium Iodide
High-Resolution Mass Spectrometry for Definitive Molecular Formula Confirmation and Fragment Analysis of 1-Ethyl-4-(phenylthio)pyridinium Iodide
High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural elucidation and molecular formula confirmation of novel chemical entities. In the case of this compound, HRMS provides definitive evidence of its elemental composition through the precise mass measurement of the molecular ion. This technique, often coupled with tandem mass spectrometry (MS/MS), further allows for a detailed investigation of the compound's fragmentation patterns, offering critical insights into its structural connectivity.
The analysis of this compound via HRMS is centered on the detection of the cationic species, [1-Ethyl-4-(phenylthio)pyridinium]⁺. The theoretical exact mass of this cation is calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, and Sulfur-32).
Table 1: Theoretical Isotopic Composition and Exact Mass of the [1-Ethyl-4-(phenylthio)pyridinium]⁺ Cation
| Element | Number of Atoms | Isotope | Atomic Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | 13 | ¹²C | 12.000000 | 156.000000 |
| Hydrogen | 14 | ¹H | 1.007825 | 14.10955 |
| Nitrogen | 1 | ¹⁴N | 14.003074 | 14.003074 |
| Sulfur | 1 | ³²S | 31.972071 | 31.972071 |
| Total | | | | 216.084795 |
Experimental determination of the monoisotopic mass of the parent ion using techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometry would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm). Such a result would provide unequivocal confirmation of the molecular formula C₁₃H₁₄NS⁺.
Further structural information is gleaned from the analysis of the fragmentation patterns obtained through tandem mass spectrometry (MS/MS). In a typical MS/MS experiment, the [1-Ethyl-4-(phenylthio)pyridinium]⁺ cation (m/z 216.0848) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation fingerprint of the molecule. Based on the structure of this compound, several characteristic fragmentation pathways can be postulated.
Table 2: Postulated Major Fragment Ions of [1-Ethyl-4-(phenylthio)pyridinium]⁺ in MS/MS Analysis
| Fragment Ion | Proposed Structure | Theoretical m/z | Fragmentation Pathway |
|---|---|---|---|
| C₁₁H₉NS⁺ | [4-(Phenylthio)pyridine]⁺• | 187.0456 | Loss of the ethyl group (C₂H₅•) |
| C₆H₅S⁺ | [Phenylthio]⁺ | 109.0112 | Cleavage of the C-S bond |
| C₅H₄N⁺ | [Pyridine]⁺• | 78.0344 | Cleavage of the C-S and C-N bonds with charge retention on the pyridine (B92270) ring |
The observation of these and other diagnostic fragment ions in the MS/MS spectrum would provide strong corroborative evidence for the proposed structure of this compound. The precise mass measurements of these fragments would further enhance the confidence in their assigned elemental compositions.
Computational and Theoretical Investigations of 1 Ethyl 4 Phenylthio Pyridinium Iodide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. DFT calculations can elucidate a variety of molecular properties for 1-Ethyl-4-(phenylthio)pyridinium iodide, from its orbital energies to its reactivity and spectroscopic characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.
While specific DFT calculations for this compound are not extensively documented in publicly available literature, studies on analogous pyridinium (B92312) compounds provide valuable insights. For instance, theoretical calculations on similar stilbazolium derivatives, such as 1-ethyl-2-[2-(4-hydroxy-phenyl)-vinyl]-pyridinium iodide, have been performed to determine their HOMO-LUMO energies. nih.gov For such compounds, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. scirp.orgsapub.org
From the HOMO and LUMO energy values, various chemical reactivity indices can be calculated, as shown in the table below. These descriptors help in quantifying the reactivity of the molecule.
| Chemical Reactivity Descriptor | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |
| Electrophilicity Index (ω) | χ2 / (2η) | Measures the electrophilic power of a molecule. |
This table outlines the common chemical reactivity descriptors derived from HOMO and LUMO energies, which are fundamental in the computational study of chemical compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored in shades of red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are susceptible to nucleophilic attack. mdpi.com
For this compound, the MEP map would be expected to show a high positive potential around the pyridinium ring, particularly the nitrogen atom and the hydrogen atoms, due to the positive charge. Conversely, the phenylthio group and the iodide ion would exhibit negative potential. The cationic nature of the pyridinium ring is known to facilitate electrostatic interactions with negatively charged species. smolecule.com
DFT calculations can predict the vibrational frequencies of a molecule, which can then be correlated with experimental infrared (IR) and Raman spectra. nih.govuh.edu This correlation is crucial for the assignment of vibrational modes to specific functional groups within the molecule. Theoretical calculations on related compounds, such as other pyridinium derivatives, have shown good agreement between calculated and experimental vibrational frequencies after applying appropriate scaling factors. materialsciencejournal.org
For this compound, characteristic vibrational modes would include the stretching and bending of the C-H bonds in the ethyl and phenyl groups, the C-N stretching in the pyridinium ring, and the C-S stretching of the phenylthio group. A DFT normal-mode analysis on the closely related 1-ethyl-4-(carbomethoxy)pyridinium iodide has been used to assign intramolecular vibrational modes. nih.gov
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide detailed insights into the behavior of this compound in the solution phase, including its solvation structure, dynamics, and the influence of the solvent on its conformation and reactivity. Studies on similar ionic species have utilized MD simulations to understand their interactions with solvent molecules.
Computational Prediction of Reaction Pathways and Transition States for this compound Reactions
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the transition states that connect reactants and products and calculating the activation energies. nih.govresearchgate.net For reactions involving this compound, such as nucleophilic substitution or addition reactions, computational methods can be used to predict the most favorable reaction pathways.
For example, the mechanism of nucleophilic ring-opening of N-activated pyridinium salts can be investigated, proceeding through intermediates like a Zincke imine. smolecule.com Computational studies can help in stabilizing such transition states and intermediates, providing a deeper understanding of the reaction mechanism at a molecular level.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are theoretical models that seek to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a particular chemical transformation. These studies are fundamental in physical organic chemistry for understanding reaction mechanisms and for predicting the reactivity of new compounds. A QSRR study typically involves the systematic variation of substituents on a parent molecule and the measurement of a corresponding kinetic or thermodynamic property, such as a reaction rate constant or an equilibrium constant. The logarithm of the measured property is then plotted against a set of substituent parameters (e.g., Hammett, Taft, or steric parameters) that quantify the electronic and steric effects of the substituents.
For a compound such as this compound, a QSRR study could investigate how changes in its molecular structure affect its reactivity. For instance, researchers might synthesize a series of analogs with different substituents on the phenyl ring of the phenylthio group or vary the alkyl group attached to the pyridinium nitrogen. By studying the kinetics of a specific reaction involving these analogs, such as a nucleophilic substitution at the 4-position of the pyridine (B92270) ring, a QSRR model could be developed.
Detailed Research Findings
While specific, detailed QSRR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to predict its reactivity based on studies of related pyridinium systems. The reactivity of pyridinium salts is known to be highly sensitive to the electronic nature of substituents on the pyridine ring and on the N-substituent.
A hypothetical QSRR study on a series of 1-ethyl-4-(substituted-phenylthio)pyridinium iodides in a nucleophilic aromatic substitution reaction would likely reveal a positive Hammett ρ (rho) value. This would indicate that electron-withdrawing substituents on the phenyl ring accelerate the reaction rate. Such substituents would stabilize the negative charge that develops in the transition state of the reaction, thereby lowering the activation energy. Conversely, electron-donating substituents would be expected to slow down the reaction.
The general relationship in such a study would be expressed by the Hammett equation:
log(kₓ / k₀) = ρσₓ
where:
kₓ is the rate constant for the reaction of a substituted compound.
k₀ is the rate constant for the reaction of the unsubstituted parent compound.
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
σₓ is the substituent constant, which quantifies the electronic effect of the substituent X.
An interactive data table illustrating the expected trend in a hypothetical nucleophilic substitution reaction is presented below. Please note that this data is illustrative and serves to explain the concept of a QSRR study in this context.
| Substituent (X) on Phenyl Ring | Hammett Constant (σp) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |
| -NO₂ | 0.78 | 50.0 | 1.70 |
| -CN | 0.66 | 25.0 | 1.40 |
| -Cl | 0.23 | 3.2 | 0.51 |
| -H | 0.00 | 1.0 | 0.00 |
| -CH₃ | -0.17 | 0.3 | -0.52 |
| -OCH₃ | -0.27 | 0.1 | -1.00 |
Similarly, the nature of the N-alkyl substituent would also influence reactivity. A QSRR study employing the Taft equation could quantify the steric and electronic (inductive) effects of different N-alkyl groups. It is generally expected that bulkier alkyl groups might sterically hinder the approach of a nucleophile, leading to a decrease in reaction rate.
Applications and Functionalization Strategies of 1 Ethyl 4 Phenylthio Pyridinium Iodide
Application as a Chemical Reagent in Organic Synthesis
1-Ethyl-4-(phenylthio)pyridinium iodide serves as a versatile reagent in various organic synthesis processes. smolecule.com Pyridinium (B92312) salts are recognized as a valuable class of reactive intermediates that provide access to uncharted chemical space and facilitate the rapid construction of molecular complexity. nih.gov Their utility spans both two-electron processes, such as pyridine (B92270) functionalization, and one-electron reactions for transferring functional groups. nih.gov
The formation of a pyridinium salt is a key step in activating the pyridine ring for a variety of chemical transformations. nih.gov The quaternization of the pyridine nitrogen atom significantly alters the electronic properties of the ring, rendering it more susceptible to nucleophilic attack. This activation is fundamental to the reactivity of compounds like this compound.
In some reaction pathways, the pyridinium moiety can function as an effective leaving group, facilitating the synthesis of other compounds. orgsyn.org For instance, the nucleophilic ring-opening of N-activated pyridinium salts provides a versatile route to functionalized derivatives. This process can proceed through a Zincke imine intermediate, which is instrumental in the synthesis of various heterocyclic natural products and in the late-stage modification of drug scaffolds. smolecule.comnih.gov The design of specific pyridinium activating groups has also enabled selective C─H functionalizations. nih.gov
The formation of carbon-sulfur (C–S) bonds is a cornerstone of modern synthetic organic chemistry due to the prevalence of organosulfur compounds in pharmaceuticals and biologically active molecules. acs.org this compound is implicated in such transformations. Research involving pyridinium salt intermediates has established the radical nature of certain carbon-sulfur bond formation processes. smolecule.com These findings have been confirmed through comprehensive inhibition experiments using radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and 2,6-di-tert-butyl-4-methylphenol (BHT). smolecule.com
The construction of C–S bonds can be achieved through several strategies, including the addition of sulfur nucleophiles to carbon-carbon multiple bonds and substitution reactions. acs.org Metal-catalyzed cross-coupling reactions between aryl halides and thiols are a common method for forming aryl sulfides. organic-chemistry.org The presence of the phenylthio group in this compound makes it a relevant structure in the context of these important synthetic reactions.
Table 1: Key Strategies for Carbon-Sulfur Bond Formation
| Strategy | Description | Example Reaction Type |
| Sulfa-Michael Addition | 1,4-addition of sulfur nucleophiles to unsaturated acceptors. acs.org | Addition of thiols to α,β-unsaturated carbonyls. |
| Cross-Coupling Reactions | Metal-catalyzed coupling of thiols with aryl or vinyl halides. acs.orgorganic-chemistry.org | Palladium-catalyzed coupling of an aryl bromide with a thiol. organic-chemistry.org |
| Nucleophilic Substitution | Direct substitution of a leaving group (e.g., halide) by a sulfur nucleophile. acs.org | Reaction of an alkyl halide with sodium thiophenoxide. |
| Pummerer Reaction | Conversion of a sulfoxide (B87167) to an α-substituted sulfide (B99878) via a thionium (B1214772) ion intermediate. nih.gov | Acetic anhydride-mediated rearrangement of a sulfoxide. |
Strategies for Post-Synthetic Derivatization and Functional Group Interconversion
The structure of this compound allows for a range of post-synthetic modifications to generate new derivatives with altered properties. These derivatizations can target the pyridinium ring, the phenylthio group, or the iodide counter-ion.
Key strategies for functional group interconversion include:
Nucleophilic Substitution: The iodide ion can be exchanged for other nucleophiles, leading to the formation of new pyridinium salts with different counter-ions. smolecule.com
Oxidation of the Thioether: The phenylthio group is susceptible to oxidation, which can convert the sulfide into a sulfoxide or a sulfone, depending on the reaction conditions and the oxidizing agent used. This transformation significantly alters the electronic and steric properties of the substituent.
Nucleophilic Aromatic Substitution: The pyridinium ring, being electron-deficient, can potentially undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.
Nucleophilic Ring-Opening: As mentioned previously, N-activated pyridinium salts can undergo ring-opening upon reaction with nucleophiles, providing a pathway to highly functionalized, non-aromatic structures. smolecule.com
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Target Site | Reagents | Potential Product |
| Oxidation | Phenylthio group | Hydrogen peroxide, m-CPBA | 1-Ethyl-4-(phenylsulfinyl)pyridinium iodide (sulfoxide) or 1-Ethyl-4-(phenylsulfonyl)pyridinium iodide (sulfone) |
| Counter-ion Exchange | Iodide ion | Silver salt (e.g., AgBF₄) | 1-Ethyl-4-(phenylthio)pyridinium tetrafluoroborate |
| Ring-Opening | Pyridinium ring | Strong nucleophiles (e.g., Pyrrolidine) | Functionalized dienal derivatives |
Development of Novel Pyridinium-Based Materials with Tailored Chemical Functionality
The functionalization of pyridinium salts is a gateway to novel materials with specific, tailored properties. rsc.org The unique characteristics of these salts, such as their ionic nature and tunable electronic properties, make them attractive building blocks in materials science.
One significant application of related pyridinium salts is in the field of opto-electronics. Pyridinium iodide, for instance, is used as a precursor in the preparation of perovskite-based materials. chemborun.com It has been employed for surface defect passivation in the creation of highly efficient planar perovskite solar cells. chemborun.com By modifying the structure of the pyridinium cation, as with this compound, it is possible to tune the properties of these materials.
Furthermore, by combining this compound with other ionic species, it can contribute to the formation of ionic liquids. smolecule.com These materials are characterized by their low volatility and high thermal stability, making them useful as alternative solvents and electrolytes. smolecule.comtemple.edu The ability to modify the substituents on the pyridinium ring allows for the fine-tuning of properties like viscosity, solubility, and electrochemical stability for specific material applications.
Future Perspectives and Emerging Research Avenues for 1 Ethyl 4 Phenylthio Pyridinium Iodide
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of batch chemical processes to continuous flow systems offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. The integration of 1-ethyl-4-(phenylthio)pyridinium iodide into such platforms represents a significant area for future research.
Continuous flow synthesis could offer a more efficient and controlled production of this compound itself. Furthermore, its application as a reagent or catalyst in flow reactors could enable the development of automated, multi-step synthetic sequences. For instance, its role as a phase-transfer catalyst could be exploited in liquid-liquid flow systems, facilitating reactions between immiscible phases with high efficiency and throughput. The development of packed-bed reactors containing immobilized this compound could also offer a reusable catalytic system for various organic transformations.
Table 1: Potential Advantages of Integrating this compound with Flow Chemistry
| Feature | Potential Advantage |
| Enhanced Safety | Minimized handling of potentially hazardous reagents and intermediates. |
| Improved Control | Precise control over reaction parameters such as temperature, pressure, and residence time. |
| Increased Efficiency | Higher throughput and reduced reaction times compared to batch processes. |
| Scalability | Facile scaling of production by extending the operation time or using larger reactors. |
| Automation | Potential for integration into fully automated synthesis platforms for on-demand chemical production. |
Future research in this area will likely focus on developing robust and efficient flow protocols for reactions utilizing this compound, as well as designing and fabricating novel reactor configurations to maximize its performance in continuous manufacturing.
Exploration of Photochemical and Electrochemical Reactivity
The pyridinium (B92312) moiety within this compound suggests a rich and largely unexplored landscape of photochemical and electrochemical reactivity. Pyridinium salts are known to participate in a variety of light-induced and electrochemically driven transformations.
Photochemical Reactivity: The absorption of light by the pyridinium chromophore could lead to the formation of excited states with unique reactivity. scripps.edu This could enable novel synthetic transformations, such as photoinduced electron transfer (PET) processes where the pyridinium salt acts as either a photosensitizer or a reactive species. For example, photoirradiation could facilitate the generation of radical intermediates, opening up new pathways for carbon-carbon and carbon-heteroatom bond formation. rsc.org The interaction of the excited state with the phenylthio group could also lead to interesting intramolecular reactions.
Electrochemical Reactivity: The electrochemical reduction of the pyridinium cation can generate a neutral radical species. rsc.org This radical could then participate in a variety of subsequent chemical reactions, such as dimerization, addition to unsaturated systems, or hydrogen atom abstraction. The redox properties of this compound could be systematically investigated using techniques like cyclic voltammetry to determine its reduction and oxidation potentials. This data would be crucial for designing electrosynthetic methods that utilize this compound as a redox mediator or a precursor to reactive intermediates. The influence of the phenylthio substituent on the electrochemical behavior of the pyridinium ring is a key area for future investigation.
Design of Next-Generation Pyridinium Thioether Reagents
Building upon the structural framework of this compound, there is significant scope for the rational design and synthesis of novel pyridinium thioether reagents with tailored properties and enhanced reactivity. By systematically modifying the substituents on the pyridinium ring, the phenylthio group, and the counter-ion, it should be possible to fine-tune the steric and electronic characteristics of the molecule.
Table 2: Potential Modifications for Next-Generation Pyridinium Thioether Reagents
| Structural Moiety | Potential Modification | Desired Outcome |
| Phenylthio Group | Introduction of electron-donating/withdrawing substituents on the phenyl ring. | Tuning of nucleophilicity and redox properties. |
| Pyridinium Ring | Introduction of various substituents at different positions. | Altering steric hindrance and electronic effects. |
| N-Alkyl Group | Variation of the alkyl chain length or branching. | Modifying solubility and steric accessibility. |
| Counter-ion | Replacement of iodide with other anions (e.g., BF₄⁻, PF₆⁻). | Influencing reactivity, stability, and solubility. |
The development of a library of such "second-generation" reagents would provide a valuable toolkit for organic chemists, enabling them to select the optimal reagent for a specific synthetic challenge. mdpi.com
Theoretical Validation of Experimental Observations and Predictive Modeling
Computational chemistry offers a powerful tool to complement and guide experimental investigations into the reactivity and properties of this compound. Density Functional Theory (DFT) calculations, for instance, can be employed to elucidate reaction mechanisms, predict reaction outcomes, and understand the electronic structure of the molecule. researchgate.net
Theoretical studies could be used to:
Investigate Reaction Mechanisms: Computational modeling can map out the potential energy surfaces of reactions involving this compound, identifying transition states and intermediates. This can provide a deeper understanding of the factors that control reactivity and selectivity.
Predict Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and UV-Vis absorption spectra, which can aid in the characterization of the compound and its reaction products.
Guide the Design of New Reagents: Predictive modeling can be used to screen virtual libraries of next-generation pyridinium thioether reagents, identifying candidates with desirable properties before they are synthesized in the lab. This in silico approach can significantly accelerate the discovery and development of new chemical tools. osu.edu
The synergy between experimental and theoretical approaches will be crucial for unlocking the full potential of this compound and its derivatives.
Sustainable and Environmentally Benign Chemical Transformations Utilizing this compound
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. This compound has the potential to be utilized in more sustainable and environmentally friendly chemical processes.
As a salt, it may function as an ionic liquid or a component of ionic liquid mixtures, which are often considered "green" solvents due to their low vapor pressure and high thermal stability. unl.pt Future research could explore the use of this compound in designing biodegradable pyridinium-based ionic liquids, addressing the environmental concerns associated with some conventional ionic liquids. rsc.org
Furthermore, its catalytic applications could contribute to the development of more atom-economical and energy-efficient reactions. For example, if it can be employed as a recyclable catalyst, it would reduce waste generation. The exploration of its reactivity in aqueous media or other environmentally benign solvents would also be a significant step towards greener chemical synthesis. The use of pyridinium salts in photocatalytic processes, which can often be conducted under mild conditions using visible light as a renewable energy source, is another promising avenue for sustainable chemistry. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Ethyl-4-(phenylthio)pyridinium iodide, and what purification methods are recommended?
- Methodology : The synthesis typically involves alkylation of pyridine derivatives with ethyl iodide in the presence of a sulfur-containing substituent. For example, reacting 4-(phenylthio)pyridine with ethyl iodide in acetone under reflux (75°C, 12–24 hours) yields the pyridinium salt. Purification often involves precipitation with diethyl ether, followed by recrystallization from methanol. Critical steps include protecting the reaction from moisture and light, as iodide salts are hygroscopic and prone to decomposition .
- Key Considerations : Monitor reaction progress via TLC or NMR. Elemental analysis (C, H, N, S) and mass spectrometry are essential for confirming purity and structure.
Q. How can researchers characterize the electronic transitions and ion-pairing behavior of this compound using UV/vis spectroscopy?
- Methodology : Dissolve the compound in solvents of varying polarity (e.g., ethanol, acetonitrile, water) and record UV/vis spectra (250–400 nm range). Solvent-separated ion pairs (SSIPs) exhibit redshifted absorption maxima in polar solvents due to reduced Coulombic interactions between iodide and the pyridinium cation .
- Key Considerations : Use a Cary 14 spectrophotometer or equivalent with quartz cells. Compare results to Kosower’s Z-scale for solvent polarity correlations .
Q. What are the stability and storage guidelines for this compound?
- Methodology : Store the compound in a desiccator under vacuum, protected from light and moisture. Avoid exposure to oxidizers. Stability tests (TGA/DSC) indicate decomposition above 110°C, consistent with related pyridinium iodides .
Advanced Research Questions
Q. How do solvent-separated ion pairs influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Investigate the reaction kinetics in hydroxylic vs. non-hydroxylic solvents. In alcohols, SSIPs enhance nucleophilic displacement of iodide due to reduced electrostatic shielding. For example, electrochemical iodination (e.g., using pyridine as an electrolyte) can yield benzyl pyridinium derivatives with >80% efficiency .
- Data Analysis : Compare reaction rates via HPLC or NMR. Use cyclic voltammetry to study iodide oxidation/reduction potentials in different media .
Q. What computational approaches are suitable for modeling the charge-transfer properties of this compound?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and simulate UV/vis spectra. Compare computed transition energies with experimental data to validate solvent effects .
- Key Findings : The phenylthio group introduces electron-withdrawing effects, lowering LUMO energy and stabilizing charge-transfer states.
Q. How can this compound serve as an internal standard in mass spectrometry-based metabolomic studies?
- Methodology : Use this compound as an internal standard (IS) in UPLC-MS/MS. Prepare an IS solution (0.15 mg/L in acetonitrile) and spike into samples before centrifugation and filtration. Its distinct retention time and ionization efficiency minimize matrix interference .
- Validation : Assess recovery rates (85–115%) and linearity (R² > 0.99) across concentration ranges.
Contradictions and Resolutions
- Spectral Data Interpretation : reports solvent-dependent redshifted bands for carbomethoxy analogs, but phenylthio substituents may alter extinction coefficients. Resolve by calibrating with structurally similar reference compounds .
- Synthetic Yields : Yields for pyridinium iodides vary widely (21–89%) depending on substituent steric/electronic effects. Optimize reaction time and stoichiometry via Design of Experiments (DoE) .
Key Recommendations
- Prioritize anhydrous conditions during synthesis to avoid hydrolysis of the phenylthio group.
- Use computational tools (e.g., Gaussian, ORCA) to predict solvent effects before experimental validation.
- Cross-reference spectral data with analogous compounds (e.g., 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide) to identify substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
